Irreversible Covalent Binding vs. Reversible Inhibition: Mechanism of Action Comparison
INF39 is an irreversible, covalent inhibitor of the NLRP3 inflammasome, directly contrasting with the reversible, non-covalent binding mechanisms of comparators like MCC950 and CY-09 [1][2]. This covalent binding results in sustained target engagement and inhibition that persists after compound washout [1]. The primary target is the NACHT domain, where INF39 binds to inhibit ATPase activity [1]. In contrast, MCC950 binds non-covalently to the same domain, inhibiting ATP hydrolysis and ADP/ATP exchange [2]. This fundamental difference in binding modality dictates the duration of target inhibition and can significantly influence downstream cellular readouts in experimental settings [1].
| Evidence Dimension | Mechanism of NLRP3 Inhibition |
|---|---|
| Target Compound Data | Irreversible, covalent binding to NLRP3 NACHT domain |
| Comparator Or Baseline | MCC950: Reversible, non-covalent binding to NLRP3 NACHT domain; CY-09: Reversible, non-covalent binding to NLRP3 NACHT domain |
| Quantified Difference | Irreversible vs. Reversible inhibition mechanism |
| Conditions | Biochemical and cellular target engagement assays |
Why This Matters
For studies requiring sustained NLRP3 inhibition without continuous compound presence (e.g., long-term cell culture, in vivo washout experiments), INF39's irreversible binding profile provides a unique advantage over reversible inhibitors like MCC950 and CY-09, which require constant exposure for sustained effect.
- [1] Cocco M, Pellegrini C, Martínez-Banaclocha H, et al. Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. J Med Chem. 2017 May 11;60(9):3656-3671. doi: 10.1021/acs.jmedchem.6b01624. PMID: 28410442. View Source
- [2] Coll RC, Robertson AA, Chae JJ, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. doi: 10.1038/nm.3806. PMID: 25686105. View Source
